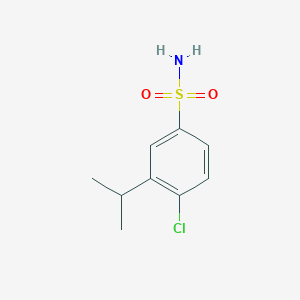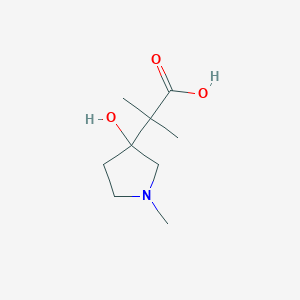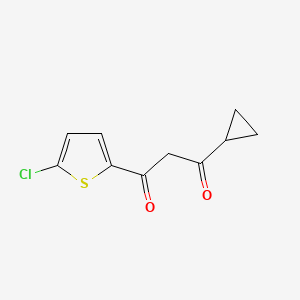
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields
準備方法
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone under basic or acidic conditions. The specific synthetic route for this compound involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and cyclopropyl methyl ketone.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and scalability.
化学反応の分析
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohols.
Substitution: The chlorothiophene ring can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds, which are of interest in medicinal chemistry.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific functionalities.
作用機序
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
1-(5-Chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound features a methoxyphenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one: The presence of a methylphenyl group in this compound also results in distinct properties compared to the cyclopropyl derivative.
特性
分子式 |
C10H9ClO2S |
|---|---|
分子量 |
228.70 g/mol |
IUPAC名 |
1-(5-chlorothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C10H9ClO2S/c11-10-4-3-9(14-10)8(13)5-7(12)6-1-2-6/h3-4,6H,1-2,5H2 |
InChIキー |
FYFOULWVYLBODZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
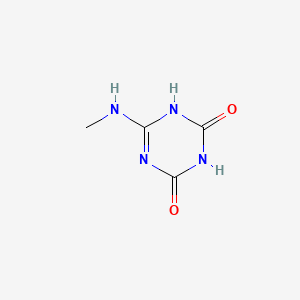

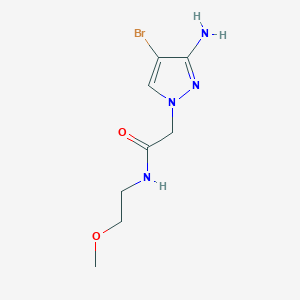
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
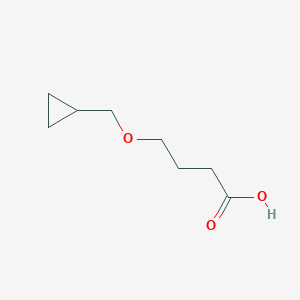
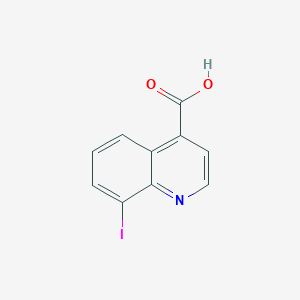
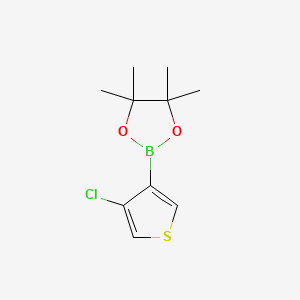
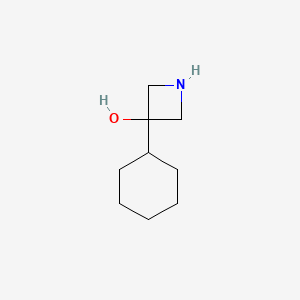

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
